molecular formula C6H14ClNO2 B113289 2-Amino-2-ethylbutanoic acid hcl CAS No. 92398-53-3

2-Amino-2-ethylbutanoic acid hcl

Cat. No. B113289
CAS RN: 92398-53-3
M. Wt: 167.63 g/mol
InChI Key: VEEPAFAJGSCBOE-UHFFFAOYSA-N
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Description

2-Amino-2-ethylbutanoic acid hcl, also known as 2-(Aminomethyl)-2-ethylbutanoic acid hydrochloride, is a unique chemical compound . It is provided to early discovery researchers as part of a collection of unique chemicals . The empirical formula of this compound is C7H16ClNO2 and it has a molecular weight of 181.66 .


Molecular Structure Analysis

The molecular structure of 2-Amino-2-ethylbutanoic acid hcl consists of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and chloride (Cl) atoms . The SMILES string representation of the molecule is O=C(O)C(CC)(CC)CN.[H]Cl .


Physical And Chemical Properties Analysis

2-Amino-2-ethylbutanoic acid hcl is a solid compound . It has a density of 1.0±0.1 g/cm^3, a boiling point of 225.8±23.0 °C at 760 mmHg, and a flash point of 90.3±22.6 °C . The compound has 3 hydrogen bond acceptors, 3 hydrogen bond donors, and 3 freely rotating bonds .

Scientific Research Applications

Antioxidant Properties and Structure-Activity Relationships

Hydroxycinnamic acids (HCAs) showcase significant biological properties, including antioxidant activity. The structure-activity relationships (SARs) of HCAs have been extensively studied, revealing that the presence of an unsaturated bond and ortho-dihydroxy phenyl groups significantly contribute to their antioxidant activities. These findings suggest the potential of structurally related compounds, including 2-Amino-2-ethylbutanoic acid HCl, in the development of potent antioxidant molecules for managing oxidative stress-related diseases (Razzaghi-Asl et al., 2013).

Role in Plant Biology

The amino acid 1-aminocyclopropane-1-carboxylic acid (ACC) demonstrates that even simple molecules can have profound effects on plant biology, acting beyond being mere precursors to hormones like ethylene. ACC's role underscores the potential of amino acids, including 2-Amino-2-ethylbutanoic acid HCl, in modulating plant growth, stress response, and development (Van de Poel & Van Der Straeten, 2014).

Environmental Applications

The application of organic acids in environmental and industrial processes, such as acidizing operations in carbonate and sandstone formations, illustrates the versatility of these compounds. Their efficacy in enhancing formation damage removal and dissolution, coupled with their environmental friendliness compared to more corrosive chemicals, hints at the broader applicability of structurally related compounds in environmentally sensitive applications (Alhamad et al., 2020).

Analytical Chemistry Applications

In analytical chemistry, compounds like hydrophilic interaction chromatography (HILIC) stationary phases are used for the separation of polar, weakly acidic, or basic samples. The exploration of various stationary phases for HILIC indicates the potential of 2-Amino-2-ethylbutanoic acid HCl in chromatographic applications, enhancing the separation of complex mixtures (Jandera, 2011).

Biomedical Applications

In the biomedical field, the development of highly branched polymers based on poly(amino acid)s for drug and gene delivery showcases the potential of amino acids in creating biocompatible, biodegradable, and metabolizable materials. These applications highlight the relevance of compounds like 2-Amino-2-ethylbutanoic acid HCl in the synthesis of advanced materials for medical use (Thompson & Scholz, 2021).

Safety And Hazards

The compound is classified as Eye Damage 1, Skin Irritant 2, and STOT SE 3 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

2-amino-2-ethylbutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-3-6(7,4-2)5(8)9;/h3-4,7H2,1-2H3,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEEPAFAJGSCBOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-ethylbutanoic acid hcl

CAS RN

92398-53-3
Record name 2-amino-2-ethylbutanoic acid hydrochloride
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